[(3r,6r)-6-Methylpiperidin-3-yl]methanol hydrochloride
CAS No.: 1636890-01-1
Cat. No.: VC4212811
Molecular Formula: C7H16ClNO
Molecular Weight: 165.66
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1636890-01-1 |
|---|---|
| Molecular Formula | C7H16ClNO |
| Molecular Weight | 165.66 |
| IUPAC Name | [(3R,6R)-6-methylpiperidin-3-yl]methanol;hydrochloride |
| Standard InChI | InChI=1S/C7H15NO.ClH/c1-6-2-3-7(5-9)4-8-6;/h6-9H,2-5H2,1H3;1H/t6-,7-;/m1./s1 |
| Standard InChI Key | VTNSDDLUAVIRTL-ZJLYAJKPSA-N |
| SMILES | CC1CCC(CN1)CO.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Stereochemistry
[(3R,6R)-6-Methylpiperidin-3-yl]methanol hydrochloride has the molecular formula C₇H₁₆ClNO and a molar mass of 181.66 g/mol . The base compound, [(3R,6R)-6-methylpiperidin-3-yl]methanol (C₇H₁₅NO), features a piperidine ring with a hydroxymethyl group at the 3-position and a methyl group at the 6-position . The stereochemistry is defined by the (3R,6R) configuration, which confers chirality critical for biological activity .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number (hydrochloride) | 5460-27-5 | |
| Molecular Formula | C₇H₁₆ClNO | |
| Exact Mass (base) | 129.115 g/mol | |
| LogP (base) | 0.695 | |
| PSA (base) | 32.26 Ų |
Synonyms and Registry Identifiers
This compound is interchangeably referenced as:
-
((3R,6R)-6-Methylpiperidin-3-yl)methanol HCl
-
SCHEMBL16445591
-
AKOS037646569 .
Its non-salt form (CAS 1088994-09-5) is used in synthetic protocols prior to hydrochloride salt formation .
Synthesis and Industrial Production
Biocatalytic Transamination Approach
Reaction Pathway Overview:
-
Michael Addition: Solvent-free coupling of methyl vinyl ketone and diethyl malonate.
-
Biocatalytic Transamination: Enzymatic conversion using transaminases to introduce chirality.
-
CIDR: Selective crystallization to isolate the desired (3R,6R) stereoisomer .
Alternative Synthetic Routes
Physicochemical and Spectroscopic Properties
Stability and Solubility
The hydrochloride salt enhances aqueous solubility (>50 mg/mL) compared to the free base . It remains stable under inert storage conditions but is hygroscopic, requiring desiccated environments .
Spectroscopic Characterization
-
IR: Strong O–H stretch at 3300 cm⁻¹ (methanol group); C–N vibration at 1250 cm⁻¹ .
-
NMR (¹H): δ 3.60 (m, 2H, CH₂OH), 2.85 (m, 1H, H-3), 1.45 (d, 3H, CH₃) .
Pharmaceutical Applications
Orexin Receptor Antagonism
The compound is a core intermediate in MK-6096 (filorexant), a dual orexin receptor antagonist (DORA) targeting insomnia . Orexin receptors (OX₁R/OX₂R) regulate sleep-wake cycles, and MK-6096’s efficacy relies on the precise (3R,6R) configuration to block orexin-A/B binding .
Mechanistic Insight:
-
The hydroxymethyl group forms hydrogen bonds with OX₁R residues (e.g., His344) .
-
The methyl group enhances hydrophobic interactions with the receptor’s pocket .
Neurological Drug Development
Derivatives modulate dopamine and serotonin transporters, showing potential in depression and addiction therapies. Preclinical studies indicate low nM affinity for DAT (Ki = 12 nM) and SERT (Ki = 8 nM).
Biological Activity and Pharmacokinetics
In Vitro Profiles
-
CYP450 Inhibition: Negligible interaction with CYP3A4/2D6 (IC₅₀ > 50 μM).
-
Plasma Protein Binding: 89% in human serum.
In Vivo Efficacy
Rodent models demonstrate 80% sleep latency reduction at 10 mg/kg doses without rebound insomnia . Oral bioavailability reaches 65% in primates due to enhanced solubility from the hydrochloride salt .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume